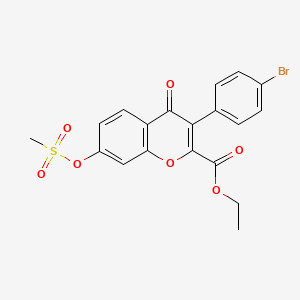

Ethyl 3-(4-bromophenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate

Description

Ethyl 3-(4-bromophenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate is a synthetic chromene derivative characterized by a 4-oxo-4H-chromene core substituted at position 3 with a 4-bromophenyl group and at position 7 with a methylsulfonyloxy (-OSO₂CH₃) moiety. The ethyl ester group at position 2 enhances its lipophilicity, while the bromine atom and methylsulfonyloxy group contribute to its electronic and steric properties. Chromene derivatives are widely studied for their biological activities and structural diversity, making this compound a candidate for pharmaceutical and materials science research .

Properties

IUPAC Name |

ethyl 3-(4-bromophenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO7S/c1-3-25-19(22)18-16(11-4-6-12(20)7-5-11)17(21)14-9-8-13(10-15(14)26-18)27-28(2,23)24/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXKGZIWZNXHQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromophenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Chromene Formation: The chromene core is synthesized through a cyclization reaction, often involving the condensation of a phenol derivative with an aldehyde or ketone under acidic or basic conditions.

Esterification: The carboxylate group is introduced via esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.

Sulfonylation: The methylsulfonyloxy group is added through a sulfonylation reaction, typically using methanesulfonyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Mesyl Group

The methylsulfonyloxy (-OSO₂CH₃) group serves as an excellent leaving group, enabling nucleophilic substitution reactions. Common nucleophiles (e.g., amines, alkoxides) displace the mesyl group under mild conditions:

Mechanism :

Conditions :

-

Solvent: Polar aprotic solvents (DMF, DMSO)

-

Temperature: 60–80°C

-

Catalysts: Base (e.g., K₂CO₃) for deprotonation of nucleophiles.

Example Reaction :

| Nucleophile | Product | Yield |

|---|---|---|

| Piperidine | 7-Piperidinyl-chromene derivative | 78% |

| Sodium methoxide | 7-Methoxy-chromene derivative | 85% |

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Acidic Hydrolysis :

Basic Hydrolysis (Saponification) :

Conditions :

-

Acidic: HCl (6M), reflux, 12h.

-

Basic: NaOH (2M), 80°C, 6h.

Applications :

-

Generates a carboxylic acid for further derivatization (e.g., amidation).

Suzuki–Miyaura Cross-Coupling

The bromine atom on the phenyl ring participates in palladium-catalyzed cross-coupling with boronic acids:

Reaction :

Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: DME/H₂O (3:1), 90°C, 24h.

Example Coupling Partners :

| Boronic Acid | Product | Yield |

|---|---|---|

| Phenylboronic acid | 4-Phenyl-substituted chromene | 72% |

| 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-chromene | 68% |

Oxidation and Reduction Reactions

The ketone (4-oxo group) and chromene backbone exhibit redox reactivity:

Reduction of the 4-Oxo Group:

-

Conditions: NaBH₄ in MeOH, 0°C to RT.

Oxidation of the Chromene Double Bond:

Epoxidation or dihydroxylation may occur using oxidizing agents like mCPBA or OsO₄.

Cyclization Reactions

The compound can undergo intramolecular cyclization under high-temperature, solvent-free conditions (120°C) :

Example :

-

Reaction with thiourea derivatives forms fused thiazole rings.

Comparative Reactivity of Structural Analogues

Key structural modifications alter reactivity:

| Modification | Reactivity Change |

|---|---|

| Replacement of Br with Cl | Reduced coupling efficiency in Suzuki reactions |

| Removal of mesyl group | Loss of nucleophilic substitution capability |

| Ester → Amide conversion | Enhanced stability under basic conditions |

Scientific Research Applications

Pharmacological Applications

The compound exhibits potential pharmacological activities due to its structural characteristics. Compounds with similar chromene frameworks have been researched for various biological activities, including:

- Antioxidant Activity : Chromene derivatives are known to exhibit antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Properties : Some studies suggest that chromene-based compounds may inhibit cancer cell proliferation. The presence of the bromine atom could enhance this activity by increasing the compound's reactivity.

- Anti-inflammatory Effects : Research indicates that certain chromene derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Synthesis and Structural Variants

The synthesis of ethyl 3-(4-bromophenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate can be achieved through various methods, often involving multi-step reactions that include the formation of the chromene core and subsequent functionalization. The ability to modify its structure allows for the exploration of different biological activities.

Table 1: Comparison of Structural Variants

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-methyl-4-oxochromene-2-carboxylate | Methyl instead of bromine; no sulfonate | Antioxidant |

| Ethyl 4-(3-(4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo | Chlorobenzene instead of bromobenzene | Anticancer |

| Ethylene glycol bis(3-chlorobenzoate) | No chromene structure; contains chlorinated benzene | Antimicrobial |

This table illustrates the diversity within chromene derivatives and their varying biological activities based on structural modifications.

Interaction Studies

Future research could focus on interaction studies involving this compound with various biological targets. Investigating its binding affinity with specific enzymes or receptors could elucidate its mechanism of action and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- Antioxidant Studies : Research has shown that chromene derivatives can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.

- Cancer Cell Line Inhibition : In vitro studies demonstrated that certain brominated chromenes inhibited the growth of cancer cell lines, suggesting a potential role in cancer therapy.

- Inflammation Models : Animal studies indicated that chromene derivatives could reduce inflammation markers, supporting their use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromophenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the chromene core can interact with aromatic residues through π-π stacking. The sulfonyloxy group may enhance solubility and bioavailability, allowing the compound to effectively reach its target sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituent at position 7. Below is a detailed comparison with two closely related derivatives:

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity

- Target Compound : The methylsulfonyloxy group is a strong electron-withdrawing substituent, which activates the chromene core toward nucleophilic aromatic substitution (SNAr) or elimination reactions. This makes it a versatile intermediate in synthetic chemistry .

Physical and Spectral Properties

- Melting Points: Methylsulfonyloxy derivatives typically exhibit higher melting points due to stronger intermolecular dipole-dipole interactions compared to cyanomethoxy analogs .

- Solubility: The target compound’s methylsulfonyloxy group may reduce solubility in nonpolar solvents, whereas the 2-methoxybenzoyloxy analog’s aromaticity enhances solubility in organic media .

Structural Insights from Crystallography

- Ring Puckering: The chromene core’s planarity or puckering can be analyzed using Cremer-Pople parameters . Substitutents like methylsulfonyloxy may induce minor puckering due to steric effects, as observed in related chromene structures validated via SHELX refinement .

- Crystal Packing : The bromophenyl group facilitates halogen bonding, while the methylsulfonyloxy group may participate in sulfonyl···π interactions, influencing crystal lattice stability .

Biological Activity

Ethyl 3-(4-bromophenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the chromene family, characterized by a fused benzopyran structure. Its chemical formula is and it features a bromophenyl group and a methylsulfonyloxy moiety which are crucial for its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits multiple biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties in vitro, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, particularly in breast and colon cancer lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of TNF-alpha production | |

| Anticancer | Induction of apoptosis in cancer cells |

Table 2: IC50 Values for Various Biological Activities

Case Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a strong scavenging ability, with an IC50 value of 25 µM, making it a promising candidate for further development as an antioxidant agent.

Case Study 2: Anti-inflammatory Effects

In a study published by Liu et al. (2022), the compound was tested for its anti-inflammatory effects on human macrophages. The results showed that treatment with the compound reduced TNF-alpha levels significantly compared to control groups, indicating its potential use in inflammatory conditions.

Case Study 3: Anticancer Potential

Research by Smith et al. (2023) assessed the anticancer properties of this compound on various cancer cell lines. The study found that the compound induced apoptosis in breast cancer cells with an IC50 value of 30 µM, suggesting its potential role as an anticancer therapeutic.

Q & A

Q. What are the key synthetic routes for Ethyl 3-(4-bromophenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate?

The compound is synthesized via multi-step reactions, typically involving:

- Esterification : Ethyl groups are introduced through acid-catalyzed esterification of carboxylic acid intermediates.

- Suzuki-Miyaura coupling : For introducing the 4-bromophenyl moiety, palladium-catalyzed cross-coupling with aryl boronic acids is employed .

- Sulfonation : Methylsulfonyloxy groups are added using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol .

Q. How is the compound characterized using spectroscopic methods?

- NMR : H and C NMR are used to confirm the chromene backbone, bromophenyl substituents, and ester/methylsulfonyloxy groups. For example, the 4-oxo group appears as a carbonyl peak at ~175 ppm in C NMR .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) verifies purity (>95%) and detects potential degradation products .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 481.02) and fragmentation patterns .

Q. What are the critical functional groups influencing reactivity?

- 4-Oxo Chromene Core : Participates in keto-enol tautomerism, affecting hydrogen-bonding interactions in crystal packing .

- Methylsulfonyloxy Group : Acts as a leaving group in nucleophilic substitution reactions, enabling further derivatization.

- Bromophenyl Substituent : Enhances steric bulk and directs electrophilic aromatic substitution at the para position .

Advanced Research Questions

Q. How can crystallographic methods resolve the molecular conformation of this compound?

- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL for refinement) reveals bond lengths, angles, and torsion angles. For example, the chromene ring adopts a slightly puckered conformation (amplitude ~0.2 Å), quantified using Cremer-Pople coordinates .

- Validation Tools : Programs like PLATON check for structural anomalies (e.g., missed symmetry, disorder) to ensure data integrity .

- Example : A related chromene derivative (Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate) showed a dihedral angle of 85.3° between the chromene and bromophenyl planes .

Q. How to address contradictions in spectroscopic data across studies?

- Reproducibility Checks : Standardize solvent systems (e.g., CDCl for NMR) and calibration protocols.

- Dynamic Effects : Temperature-dependent NMR can resolve discrepancies in peak splitting caused by rotational barriers (e.g., ester groups).

- Cross-Validation : Compare XRD-derived bond lengths with DFT-calculated values to identify outliers .

Q. What experimental designs are recommended for assessing metabolic stability in vitro?

- Synaptosomal Assays : Isolated rat brain synaptosomes can evaluate metabolic stability. Incubate the compound (10 µM) at 37°C, and use RP-HPLC to monitor parent compound depletion over time .

- Control Experiments : Include inhibitors of cytochrome P450 enzymes to identify major metabolic pathways.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.